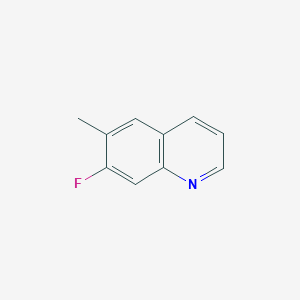

7-Fluoro-6-methylquinoline

Description

Historical Context of Quinoline (B57606) Chemistry and Significance

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. scispace.com The name "quinoline" itself is derived from quinine, a naturally occurring and historically significant antimalarial alkaloid found in the bark of the Cinchona tree. ontosight.aiontosight.ai This connection to medicine has defined much of the research into quinoline and its derivatives. The quinoline structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, has proven to be a versatile scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities. rsc.orgrsc.org Beyond its medicinal importance, quinoline and its derivatives are also utilized in the manufacturing of dyes and as solvents for resins and terpenes. scispace.com

Structural Features and Nomenclature of 7-Fluoro-6-methylquinoline

This compound is a derivative of the basic quinoline structure, distinguished by the presence of a fluorine atom at the 7th position and a methyl group at the 6th position of the quinoline ring. The systematic IUPAC name for this compound is this compound.

The presence and position of these functional groups significantly influence the molecule's electronic properties, reactivity, and spatial configuration. The fluorine atom, being the most electronegative element, can alter the electron density of the aromatic system, while the methyl group can provide steric bulk and affect the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1159983-16-0 | C₁₀H₈FN | 161.18 |

| 7-Fluoro-2-methylquinoline | 1128-74-1 | C₁₀H₈FN | 161.18 |

| 6-Fluoro-2-methylquinoline | 537033-73-1 | C₁₀H₈FN | 161.18 |

| Ethyl this compound-3-carboxylate | N/A | C₁₃H₁₂FNO₂ | 233.24 |

Note: Data for this compound is based on available chemical supplier information. Data for related compounds is included for comparative purposes.

Research Significance of Fluorinated and Methylated Quinoline Derivatives

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. elsevierpure.com Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability. nih.gov In the context of quinolines, fluorinated derivatives have been extensively investigated for their potential as antibacterial, anticancer, and antimalarial agents. elsevierpure.com For instance, the development of fluoroquinolone antibiotics marked a significant advancement in the treatment of bacterial infections.

Similarly, the presence of a methyl group can also impact the biological activity of quinoline derivatives. The position of the methyl group can influence the molecule's interaction with biological targets and its metabolic fate. rsc.org Research on methylated quinolines has shown their potential in various therapeutic areas, including as anticancer and anti-inflammatory agents. researchgate.net

The combination of both a fluorine atom and a methyl group in this compound suggests a compound with potentially enhanced and specific biological activities, making it a molecule of interest for further investigation in drug discovery and materials science. The specific substitution pattern may lead to unique physicochemical properties that differentiate it from other quinoline derivatives. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

7-fluoro-6-methylquinoline |

InChI |

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 |

InChI Key |

PENNPXKQBCPQLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 7 Fluoro 6 Methylquinoline

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step addition-elimination mechanism that involves a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. youtube.commasterorganicchemistry.com

The reactivity and regioselectivity of EAS on 7-fluoro-6-methylquinoline are governed by the interplay of the electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

Quinoline Ring System : The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than the benzene (B151609) ring. Therefore, electrophilic substitution typically occurs on the carbocyclic (benzene) ring at positions C5 and C8.

Methyl Group (at C6) : The methyl group is an activating, ortho-, para-directing group due to its positive inductive (+I) and hyperconjugative effects. It enriches the electron density at the C5 and C7 positions.

For this compound, the directing effects of the methyl and fluoro groups are synergistic, both favoring substitution at the C5 and C8 positions. The C6 and C7 positions are already substituted. Therefore, electrophilic attack is most likely to occur at the C5 and C8 positions of the benzene ring. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com

| Reaction | Typical Reagents | Expected Major Products on this compound |

| Nitration | HNO₃, H₂SO₄ | 7-Fluoro-6-methyl-5-nitroquinoline and 7-Fluoro-6-methyl-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-7-fluoro-6-methylquinoline and 8-Bromo-7-fluoro-6-methylquinoline |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-7-fluoro-6-methylquinoline and 8-Chloro-7-fluoro-6-methylquinoline |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Nucleophilic Aromatic Substitution on Halogenated Quinolines

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves two steps: nucleophilic addition to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

For this reaction to proceed, two main conditions must be met:

The presence of a good leaving group (halide).

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org

In this compound, the fluorine atom at C7 can act as a leaving group. The electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, activates the ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com This allows for the displacement of the C7-fluorine by a variety of nucleophiles.

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Methyl-7-quinolinol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-Methoxy-6-methylquinoline |

| Amine | Ammonia (NH₃), Alkylamines | 7-Amino-6-methylquinoline, 7-(Alkylamino)-6-methylquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Methyl-7-(phenylthio)quinoline |

Functional Group Transformations at the Methyl Position

The methyl group at the C6 position is a versatile handle for further derivatization through several types of reactions.

Oxidation : The methyl group can be oxidized to introduce oxygen-containing functional groups. The extent of oxidation depends on the strength of the oxidizing agent and the reaction conditions. Vigorous oxidation of methylquinolines can lead to the formation of quinoline carboxylic acids. youtube.com Milder oxidation can yield the corresponding aldehyde.

Halogenation : Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or UV light, can convert the methyl group into a halomethyl group (e.g., -CH₂Br). This bromomethyl derivative is a highly valuable intermediate, susceptible to nucleophilic substitution by a wide range of nucleophiles to introduce diverse functionalities.

| Transformation | Reagents | Intermediate/Product | Synthetic Utility |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 7-Fluoroquinoline-6-carboxylic acid | Building block for amides, esters, etc. |

| Oxidation to Aldehyde | SeO₂ | 7-Fluoroquinoline-6-carbaldehyde | Precursor for imines, alcohols, and further C-C bond formation. |

| Radical Bromination | NBS, AIBN | 6-(Bromomethyl)-7-fluoroquinoline | Versatile electrophile for substitution reactions. |

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the C-F bond in this compound is generally robust and less reactive in standard cross-coupling conditions compared to C-Br or C-I bonds, these reactions are crucial for derivatizing halogenated analogues of the parent compound.

Suzuki-Miyaura Coupling : This reaction couples an organohalide or triflate with a boronic acid or boronate ester. wikipedia.orglibretexts.org It is widely used to form biaryl structures. A bromo or iodo derivative of this compound could be coupled with various aryl or heteroaryl boronic acids. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties onto the quinoline scaffold.

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This allows for the introduction of vinyl groups, which can be further functionalized.

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organohalide + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Heck | Organohalide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. nih.gov This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates. nih.gov C-H activation is a prominent LSF strategy that involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized substrates. nih.gov

For quinoline derivatives, transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. Studies on substituted quinolines have shown that the regioselectivity is highly dependent on the substituents present. For instance, in rhodium-promoted C-H activation, a methyl group at the C6 position of quinoline has been shown to direct activation selectively to the C4 position of the pyridine ring. acs.org This provides a powerful method for introducing substituents at a position that is not easily accessible through classical electrophilic substitution.

Directed C-H Activation : The nitrogen atom of the quinoline can act as a directing group, facilitating C-H activation at the C8 position. Alternatively, forming the quinoline N-oxide can direct functionalization to the C2 position. nih.gov

Substituent-Directed C-H Activation : As noted, the 6-methyl group directs functionalization to the C4 position. acs.org This selectivity offers a predictable way to modify the pyridine ring of this compound.

Strategies for Modifying the Pyridine Ring Nitrogen (e.g., N-oxidation, Salt Formation)

The lone pair of electrons on the pyridine nitrogen atom makes it a site for chemical modification, which in turn modulates the electronic properties and reactivity of the entire quinoline ring system.

N-Oxidation : The nitrogen can be oxidized to form a quinoline N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly altered reactivity. The N-oxide group is strongly electron-withdrawing, further deactivating the ring to electrophilic attack but activating it for nucleophilic substitution. Furthermore, quinoline N-oxides are common substrates in C-H activation reactions, often promoting functionalization at the C2 position. nih.gov

Salt Formation (Quaternization) : As a basic center, the pyridine nitrogen readily reacts with alkyl halides (e.g., methyl iodide) to form quaternary quinolinium salts. This process introduces a permanent positive charge on the nitrogen, making the entire heterocyclic system highly electron-deficient. This increased electrophilicity enhances the susceptibility of the ring to nucleophilic attack and can influence the regioselectivity of other reactions.

| Modification | Reagents | Product | Impact on Reactivity |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide | Activates C2 for C-H functionalization; activates ring for nucleophilic attack. |

| Quaternization | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-7-fluoro-6-methylquinolinium salt | Greatly increases ring electrophilicity; activates for nucleophilic attack. |

Advanced Spectroscopic Characterization of 7 Fluoro 6 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 7-Fluoro-6-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques and computational predictions, offers a complete picture of its atomic arrangement and electronic properties.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom, as well as the anisotropic effects of the quinoline (B57606) ring system.

The protons on the pyridine (B92270) ring (H2, H3, H4) are expected to resonate at lower field compared to those on the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. The methyl protons (H11) will appear as a singlet in the upfield region, typically around 2.5 ppm. The aromatic protons will exhibit characteristic coupling patterns (doublets, and singlets for uncoupled protons) that aid in their assignment. The fluorine atom at position 7 will induce through-space and through-bond couplings with neighboring protons, particularly H5 and H8, leading to further splitting of their signals.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 8.8 - 9.0 | d | J(H2,H3) = 4-5 |

| H3 | 7.4 - 7.6 | dd | J(H2,H3) = 4-5, J(H3,H4) = 8-9 |

| H4 | 8.0 - 8.2 | d | J(H3,H4) = 8-9 |

| H5 | 7.8 - 8.0 | d | J(H5,F7) = 9-10 (ortho coupling) |

| H8 | 7.6 - 7.8 | s | |

| CH₃ (H11) | 2.4 - 2.6 | s |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

The carbon atom attached to the fluorine (C7) will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling. The carbon of the methyl group (C11) will be found in the upfield region. The carbons of the pyridine ring (C2, C4, C8a) will generally resonate at lower field than those of the carbocyclic ring.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 135 - 137 |

| C4a | 127 - 129 |

| C5 | 125 - 127 (d, J(C5,F7) ≈ 4-5 Hz) |

| C6 | 133 - 135 (d, J(C6,F7) ≈ 8-10 Hz) |

| C7 | 162 - 165 (d, ¹J(C7,F7) ≈ 240-250 Hz) |

| C8 | 115 - 117 (d, J(C8,F7) ≈ 20-25 Hz) |

| C8a | 147 - 149 |

| CH₃ (C11) | 18 - 20 |

Note: These are predicted values. The presence of the fluorine atom introduces C-F coupling, which is a key diagnostic feature.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Aromatic fluorine compounds typically have chemical shifts in the range of -100 to -140 ppm relative to a standard such as CFCl₃. The signal will likely be a complex multiplet due to couplings with neighboring protons (H5 and H8).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H2 and H3, and between H3 and H4, confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3, etc., and the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons (H11) to C5, C6, and C7 would confirm the position of the methyl group.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a modeled structure of this compound, theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be generated. These predicted spectra can then be used to aid in the interpretation of experimental data or to provide a theoretical understanding of the structure-property relationships. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Vibrational Spectroscopy

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the quinoline ring system will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region of the IR spectrum.

CH₃ bending: The symmetric and asymmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Out-of-plane C-H bending: These vibrations, which appear in the 700-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic ring.

Computational methods can also be employed to calculate the vibrational frequencies and intensities, aiding in the assignment of the experimental IR and Raman spectra.

Due to the highly specific nature of the query for the chemical compound "this compound," comprehensive experimental and theoretical spectroscopic data as per the requested outline is not available in publicly accessible scientific literature.

Extensive searches for Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Potential Energy Distribution (PED) analysis, Ultraviolet-Visible (UV-Vis) spectroscopy, Fluorescence spectroscopy, and Time-Dependent Density Functional Theory (TD-DFT) studies specifically focused on this compound did not yield detailed research findings or data tables.

Scientific research and publication are highly specific, and the absence of such data indicates that the detailed spectroscopic characterization of this particular compound has likely not been a subject of published study. While spectroscopic methods are standard for chemical analysis, the availability of data is contingent on a compound being synthesized and subjected to these specific investigations, which is not the case for this compound based on the available information.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested in the prompt.

Mass Spectrometry (MS)

Specific mass spectrometry data, including fragmentation patterns and detailed analysis for this compound, is not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

No published X-ray crystallography data for this compound could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.

Computational Chemistry and Theoretical Investigations of 7 Fluoro 6 Methylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. google.com It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. dergipark.org.tr For a molecule like 7-Fluoro-6-methylquinoline, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results. dergipark.org.trdergi-fytronix.com

Ground State Geometry Optimization

The first step in most quantum chemical investigations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. google.com This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For this compound, this calculation would yield the precise bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) that correspond to the lowest energy conformation. These optimized parameters are crucial as they form the basis for all subsequent property calculations. The results would be compared with experimental data if available, such as from X-ray crystallography, to validate the chosen computational method. dergipark.org.tr

Table 1: Illustrative Structure for Optimized Geometrical Parameters of this compound (Note: This table is a template. No experimental or theoretical data is available.)

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C2-C3 | Data not available |

| C6-C11 (Methyl) | Data not available | |

| C7-F12 (Fluoro) | Data not available | |

| Bond Angle | C2-N1-C9 | Data not available |

| C5-C6-C11 | Data not available | |

| Dihedral Angle | C4-C4a-C8a-N1 | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. biointerfaceresearch.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com Conversely, a small energy gap indicates a molecule is more reactive. This analysis also helps in understanding the electronic absorption spectra and charge transfer properties of the molecule. researchgate.net

Table 2: Illustrative Structure for FMO Properties of this compound (Note: This table is a template. No theoretical data is available.)

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, often associated with lone pairs of electronegative atoms. researchgate.net Blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or near-neutral potential. For this compound, the MEP map would likely show a negative potential around the nitrogen atom and the fluorine atom, making them sites for electrophilic interaction, while the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. dergi-fytronix.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.netwisc.edu It transforms the complex, delocalized molecular orbitals into a more intuitive chemical representation that aligns with Lewis structures. faccts.de

A key aspect of NBO analysis is the study of charge delocalization, which is quantified by second-order perturbation theory. nih.gov This analysis reveals stabilizing interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). For this compound, significant interactions would be expected, such as the delocalization of π-electrons within the quinoline (B57606) ring system (π → π* interactions) and interactions involving the lone pairs on the nitrogen and fluorine atoms. dergi-fytronix.com These interactions are crucial for understanding the molecule's stability and electronic properties.

Table 3: Illustrative Structure for NBO Analysis of this compound (Note: This table is a template. No theoretical data is available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |

| π(C5-C6) | π(C7-C8) | Data not available |

| LP(1) N1 | π(C2-C3) | Data not available |

| LP(2) F12 | σ*(C6-C7) | Data not available |

| a E(2) represents the stabilization energy from donor-acceptor interaction. |

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors arise from conceptual DFT and provide insights into its reactivity and stability. biointerfaceresearch.comresearchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η).

Electronegativity (χ) : Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons. researchgate.net

Table 4: Illustrative Structure for Global Reactivity Descriptors of this compound (Note: This table is a template. No theoretical data is available.)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Hardness (η) | (I-A)/2 | Data not available |

| Softness (S) | 1/(2η) | Data not available |

| Electronegativity (χ) | (I+A)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/(2η) | Data not available |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are essential for modern technologies like optical communication and data storage. researchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Polarizability (α) : Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β) : Represents the second-order response of the molecule to an applied electric field and is the primary determinant of a molecule's NLO activity. rsc.org A large β value is indicative of significant NLO properties. researchgate.net

For this compound, these calculations would reveal its potential for use in NLO applications. The presence of electron-donating (methyl) and electron-withdrawing (fluoro, quinoline nitrogen) groups can enhance NLO responses. biointerfaceresearch.com

Table 5: Illustrative Structure for NLO Properties of this compound (Note: This table is a template. No theoretical data is available.)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (<α>) | Data not available |

| First Hyperpolarizability (βtot) | Data not available |

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms, known as conformers, and determining their relative stabilities. The primary focus of such an analysis for this molecule would be the rotation of the methyl group at the 6-position.

Key Areas of Investigation:

Rotational Barrier of the Methyl Group: Computational methods would be used to calculate the energy barrier for the rotation of the methyl group around the C6-C(methyl) bond. This provides insight into the flexibility of the molecule.

Identification of Stable Conformers: By mapping the potential energy surface as a function of the methyl group's dihedral angle, the most stable (lowest energy) and least stable (highest energy) conformations can be identified.

Energy Landscapes: A complete energy landscape would depict the energy of the molecule as a function of its various geometric parameters. This would reveal all local energy minima (stable conformers) and the transition states that connect them.

Hypothetical Data Table on Conformational Analysis:

Since no specific data exists, the following table illustrates the type of information a computational study on the conformational analysis of this compound would aim to produce. The values presented are purely illustrative.

| Conformational State | Dihedral Angle (H-C-C6-C5) | Relative Energy (kcal/mol) |

| Staggered (Minimum) | 0°, 120°, 240° | 0.00 |

| Eclipsed (Transition State) | 60°, 180°, 300° | [Hypothetical Value] |

Note: The actual rotational barrier would depend on the electronic and steric interactions between the methyl hydrogens and the adjacent atoms on the quinoline ring.

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, a key area of interest would be its reactivity in electrophilic aromatic substitution reactions, given the electron-rich nature of the quinoline ring system.

Typical Computational Workflow for Mechanistic Studies:

Reactant and Product Optimization: The geometries of the reactants (this compound and the electrophile) and the potential products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each step of the proposed reaction mechanism. The transition state represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and products of a particular reaction step.

Illustrative Table of a Hypothetical Reaction Energy Profile:

This table demonstrates the kind of data that would be generated from a computational study of a hypothetical electrophilic substitution reaction on this compound. The values are for illustrative purposes only.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State 1 | Formation of Sigma Complex | [Hypothetical Value] |

| Intermediate | Sigma Complex | [Hypothetical Value] |

| Transition State 2 | Deprotonation | [Hypothetical Value] |

| Products | Substituted this compound + H+ | [Hypothetical Value] |

Solvation Effects in Computational Modeling

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvation effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used to calculate solvation free energies, which indicate how favorably a molecule interacts with the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational model. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit models can provide a more detailed and accurate picture of the solvation environment.

Hypothetical Data on Solvation Free Energy:

The following table illustrates the type of data that would be obtained from a computational study on the solvation of this compound in different solvents using an implicit model. The values are hypothetical.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.39 | [Hypothetical Value] |

| Methanol | 32.63 | [Hypothetical Value] |

| Chloroform | 4.81 | [Hypothetical Value] |

Applications in Synthetic Organic Chemistry and Materials Science

7-Fluoro-6-methylquinoline as a Versatile Building Block

In the realm of synthetic organic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the creation of new molecules with desired properties. While quinoline (B57606) derivatives, in general, are recognized as important building blocks, specific information regarding this compound's role as a versatile synthetic intermediate is limited in publicly accessible research.

Precursor for Advanced Quinoline Derivatives

The synthesis of advanced quinoline derivatives often involves the modification of a core quinoline structure. mdpi.com Fluoroquinolones, for instance, are a class of compounds that have been extensively studied, with many synthetic routes developed for their preparation. mdpi.com These syntheses often start from appropriately substituted anilines. nih.gov However, specific examples detailing the use of this compound as a direct precursor for the synthesis of more complex or advanced quinoline derivatives are not prominently featured in the scientific literature.

Scaffold for Complex Molecular Architectures

The rigid bicyclic structure of the quinoline system makes it an attractive scaffold for the construction of complex three-dimensional molecules. rsc.org Multicomponent reactions have emerged as a powerful tool for the efficient synthesis of diverse quinoline-based structures. rsc.org While these general strategies exist for the broader class of quinolines, the specific application of this compound as a foundational scaffold for building intricate molecular architectures has not been extensively documented.

Utilization in Ligand Design and Coordination Chemistry

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is often exploited in the design of ligands for various applications in catalysis and materials science. However, a review of the current literature does not reveal specific studies focused on the design and synthesis of ligands derived from this compound or their subsequent use in coordination chemistry.

Applications in Optoelectronic Materials

Fluoroquinoline Derivatives in Sensing Applications

The quinoline scaffold is a common feature in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds. researchgate.netrsc.org The fluorescence properties of the quinoline ring can be modulated by the presence of different substituents and through interactions with target molecules. researchgate.net While the broader class of quinoline-based probes is well-established, there is a lack of specific reports on the synthesis and application of sensors derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.